Cas no 851079-18-0 (2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide)

2-{1-(3-Chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound featuring a chlorophenyl-substituted imidazole core linked via a sulfanyl bridge to an acetamide group with a trimethylphenyl substituent. This structure suggests potential utility in medicinal chemistry or agrochemical applications, particularly due to the presence of the imidazole moiety, known for its bioactivity. The 3-chlorophenyl group may enhance lipophilicity and binding affinity, while the 2,4,6-trimethylphenyl fragment could influence steric and electronic properties. The compound's design allows for further derivatization, making it a versatile intermediate in the development of biologically active molecules. Its stability and synthetic accessibility are notable advantages for research and industrial use.
2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide structure
851079-18-0 structure
Product name:2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
CAS No:851079-18-0
MF:C20H20ClN3OS
MW:385.91030216217
CID:6086410
PubChem ID:5049963

2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
    • 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide
    • Acetamide, 2-[[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio]-N-(2,4,6-trimethylphenyl)-
    • 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
    • NCGC00135813-01
    • 851079-18-0
    • 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
    • G856-1882
    • F0599-0475
    • AKOS002045796
    • CHEMBL1496312
    • HMS1902O05
    • EU-0091208
    • Inchi: 1S/C20H20ClN3OS/c1-13-9-14(2)19(15(3)10-13)23-18(25)12-26-20-22-7-8-24(20)17-6-4-5-16(21)11-17/h4-11H,12H2,1-3H3,(H,23,25)
    • InChI Key: FDMLRKFVSNSEFA-UHFFFAOYSA-N
    • SMILES: C(NC1=C(C)C=C(C)C=C1C)(=O)CSC1N(C2=CC=CC(Cl)=C2)C=CN=1

Computed Properties

  • Exact Mass: 385.1015611g/mol
  • Monoisotopic Mass: 385.1015611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.2Ų
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • pka: 13.26±0.70(Predicted)

2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0599-0475-100mg
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0599-0475-2μmol
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0599-0475-5μmol
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0599-0475-3mg
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0599-0475-25mg
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0599-0475-30mg
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0599-0475-50mg
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0599-0475-10mg
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0599-0475-40mg
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0599-0475-1mg
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
851079-18-0 90%+
1mg
$54.0 2023-05-17

Additional information on 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Introduction to 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS No. 851079-18-0)

2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide, identified by its CAS number 851079-18-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of an imidazole sulfanyl group and a tert-butyl-substituted benzamide moiety, which collectively contribute to its unique chemical and biological properties. The structural design of this molecule suggests potential applications in the development of novel therapeutic agents, particularly in addressing unmet medical needs associated with inflammation, neurodegeneration, and metabolic disorders.

The imidazole ring in 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a well-known pharmacophore that has been extensively studied for its ability to interact with various biological targets. Imidazole derivatives are frequently employed in drug discovery due to their versatility in modulating enzyme activity and receptor binding. In particular, the sulfanyl substituent at the 2-position of the imidazole ring enhances the compound's solubility and bioavailability, making it a promising candidate for further pharmacological exploration.

The benzamide moiety present in this compound contributes to its stability and lipophilicity, which are critical factors in drug design. The presence of tert-butyl groups at the 2,4,6-positions of the benzene ring further enhances the compound's metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This feature is particularly advantageous for developing long-acting pharmaceuticals that require prolonged circulation in the bloodstream.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide with high precision. These studies suggest that the compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. Additionally, preliminary data indicate that this molecule may interact with ion channels and receptors involved in pain signaling and neuroprotection.

The 3-chlorophenyl group in the imidazole ring's substituent adds another layer of complexity to the compound's pharmacological profile. Chlorophenyl derivatives are known to exhibit diverse biological activities, including antifungal and antimicrobial properties. The chlorine atom at the para position relative to the phenolic hydroxyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets. This feature makes 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide a versatile scaffold for designing molecules with tailored biological responses.

In vitro studies have begun to unravel the potential therapeutic applications of this compound. Initial experiments demonstrate that it can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. The ability to dampen excessive inflammatory responses without compromising host defense mechanisms makes this molecule an attractive candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Furthermore, research into neuroprotective agents has identified 2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide as a promising lead compound for addressing neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The imidazole sulfanyl group has been shown to cross the blood-brain barrier efficiently, suggesting that it can reach target sites within the central nervous system. Preclinical studies have revealed that this compound can attenuate oxidative stress and neuroinflammation—two hallmark pathological features associated with these conditions.

The tert-butyl-substituted benzamide portion of the molecule contributes to its ability to interact with microtubule-associated proteins involved in neuronal survival. By stabilizing microtubule networks within neurons, this compound may help prevent axonal degeneration—a critical process in neurodegenerative diseases. Additionally, its structural similarity to known neuroprotective agents suggests that it could serve as a scaffold for developing next-generation therapeutics with improved efficacy and reduced side effects.

From a synthetic chemistry perspective, 851079-18-0 represents an intriguing challenge due to its complex architecture. The synthesis involves multi-step reactions requiring precise control over reaction conditions to achieve high yields and purity. Recent innovations in transition-metal-catalyzed cross-coupling reactions have made it possible to construct the imidazole sulfanyl group more efficiently than traditional methods. Similarly, 851079-18-0's tert-butyl-substituted benzamide can be synthesized using palladium-catalyzed Buchwald-Hartwig amination reactions.

The development of novel synthetic routes has not only improved accessibility but also enabled modifications to explore new analogs with enhanced pharmacological properties. For instance, 851079-18-0 derivatives with varying substituents on the imidazole ring or benzamide moiety can be designed to optimize potency or selectivity against specific biological targets.

The growing interest in 851079-18-0 underscores its potential as a building block for drug discovery programs targeting inflammation, neurodegeneration, metabolic disorders,and beyond*. As research progresses, additional applications may emerge as scientists uncover new biological functions for this versatile molecule.

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